2-[(5-chloropyridin-2-yl)amino]-4-methyl-N-[2-(piperidin-1-yl)ethyl]-1,3-thiazole-5-carboxamide
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Overview
Description
2-[(5-chloropyridin-2-yl)amino]-4-methyl-N-[2-(piperidin-1-yl)ethyl]-1,3-thiazole-5-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a thiazole ring, a piperidine moiety, and a chloropyridine group, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-chloropyridin-2-yl)amino]-4-methyl-N-[2-(piperidin-1-yl)ethyl]-1,3-thiazole-5-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2-amino-5-chloropyridine with ethyl chlorooxoacetate in the presence of sodium acetate and dichloromethane at low temperatures (5-10°C) for 14 hours . This reaction yields ethyl 2-[(5-chloropyridin-2-yl)amino]-2-oxoacetate, which can then be further reacted with other reagents to form the final compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[(5-chloropyridin-2-yl)amino]-4-methyl-N-[2-(piperidin-1-yl)ethyl]-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloropyridine group allows for nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxo derivatives, while substitution reactions can produce various substituted pyridine derivatives.
Scientific Research Applications
2-[(5-chloropyridin-2-yl)amino]-4-methyl-N-[2-(piperidin-1-yl)ethyl]-1,3-thiazole-5-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(5-chloropyridin-2-yl)amino]-4-methyl-N-[2-(piperidin-1-yl)ethyl]-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of protein synthesis or interfere with cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-[(5-chloropyridin-2-yl)amino]acetate hydrochloride: A related compound with similar structural features.
2-(5-chloropyridin-2-yl)ethanamine: Another compound with a chloropyridine group.
Uniqueness
2-[(5-chloropyridin-2-yl)amino]-4-methyl-N-[2-(piperidin-1-yl)ethyl]-1,3-thiazole-5-carboxamide stands out due to its combination of a thiazole ring, piperidine moiety, and chloropyridine group, which confer unique chemical and biological properties
Properties
Molecular Formula |
C17H22ClN5OS |
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Molecular Weight |
379.9 g/mol |
IUPAC Name |
2-[(5-chloropyridin-2-yl)amino]-4-methyl-N-(2-piperidin-1-ylethyl)-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C17H22ClN5OS/c1-12-15(16(24)19-7-10-23-8-3-2-4-9-23)25-17(21-12)22-14-6-5-13(18)11-20-14/h5-6,11H,2-4,7-10H2,1H3,(H,19,24)(H,20,21,22) |
InChI Key |
ZAGODUCWMZAKSW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)NC2=NC=C(C=C2)Cl)C(=O)NCCN3CCCCC3 |
Origin of Product |
United States |
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